molecular formula C17H13ClN4O2S2 B3018738 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide CAS No. 392290-82-3

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

Cat. No.: B3018738
CAS No.: 392290-82-3
M. Wt: 404.89
InChI Key: CDGLBCNILKTKDO-UHFFFAOYSA-N
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Description

The compound N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide features a 1,3,4-thiadiazole core substituted at the 2-position with a 4-chlorobenzamide group and at the 5-position with a sulfanyl-linked 2-anilino-2-oxoethyl chain. This structure integrates multiple functional groups:

  • The 1,3,4-thiadiazole ring provides a planar, aromatic heterocyclic scaffold, enhancing stability and enabling π-π interactions.
  • The 2-anilino-2-oxoethylsulfanyl chain contributes hydrogen-bonding capacity (amide and aniline groups) and flexibility, which may modulate solubility and target engagement.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S2/c18-12-8-6-11(7-9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGLBCNILKTKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 4-chlorobenzoyl chloride to introduce the chlorobenzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzamide group can introduce various functional groups.

Scientific Research Applications

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID (Evidence) Core Structure Substituents at 2-Position Substituents at 5-Position Melting Point (°C) Key Functional Differences
Target Compound 1,3,4-Thiadiazole 4-Chlorobenzamide 2-Anilino-2-oxoethylsulfanyl N/A Reference for comparison
5j () 1,3,4-Thiadiazole 2-(2-Isopropyl-5-methylphenoxy)acetamide (4-Chlorobenzyl)thio 138–140 Phenoxy acetamide vs. anilino-oxoethyl chain
N-[5-((4-Chlorobenzyl)thio)...benzamide () 1,3,4-Thiadiazole 4-(Dimethylsulfamoyl)benzamide (4-Chlorobenzyl)thio N/A Sulfamoyl (electron-withdrawing) vs. chloro
573943-43-8 () 1,3,4-Thiadiazole N-(3-Chloro-4-methylphenyl)acetamide Benzylsulfanyl + sulfanyl linkage N/A Dual sulfanyl groups; steric 3-chloro-4-methylphenyl
Nitro-substituted analog () 1,3,4-Thiadiazole 4-Chloro-3-nitrobenzamide 2-Anilino-2-oxoethylsulfanyl N/A Nitro group (strong electron-withdrawing)

Key Comparative Analysis

Electronic Effects: The 4-chlorobenzamide group in the target compound is less electron-withdrawing than the 4-(dimethylsulfamoyl)benzamide group in ’s analog, which may reduce polarity and enhance lipophilicity .

Hydrogen-Bonding and Solubility: The 2-anilino-2-oxoethylsulfanyl chain in the target compound offers two hydrogen-bond donors (NH of aniline and amide), contrasting with the phenoxy acetamide in 5j (), which has an ether oxygen and amide group. This difference may influence solubility in polar solvents and interactions with biological targets .

Synthetic Yields: Analogs with benzylthio (e.g., 5h, 88% yield) or methylthio (5f, 79%) groups () suggest that bulkier substituents may improve crystallization and yield during synthesis. The target compound’s synthesis efficiency may depend on the reactivity of its anilino-oxoethyl chain .

Biological Activity

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a thiadiazole ring, an amide functional group, and an anilino substituent, which contribute to its potential biological activity. Its molecular formula is C17H13N5O4S2C_{17}H_{13}N_{5}O_{4}S_{2} with a molecular weight of 415.5 g/mol .

Structural Characteristics

The structural complexity of this compound is significant for its biological activity. The presence of multiple functional groups may enhance its stability and bioactivity compared to simpler analogs. The compound's structure can be represented as follows:

Component Description
Thiadiazole Ring A five-membered heterocyclic ring that contributes to the compound's pharmacological properties.
Anilino Group An aromatic amine that may enhance interaction with biological targets.
Chlorobenzamide Group An amide group that can influence solubility and receptor binding affinity.

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives, including this compound, exhibit promising anticancer activity. The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. For instance, compounds in this class have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

A notable study investigated the anticancer effects of this compound against human cancer cell lines. The results demonstrated:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)8Inhibition of cell proliferation
A549 (Lung Cancer)12Cell cycle arrest at G1 phase

These findings suggest that the compound may serve as a lead in the development of new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound using standard disk diffusion methods:

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

These results highlight the potential application of this compound in treating bacterial infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

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